molecular formula C15H13Cl2N3O2 B581676 Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1370411-44-1

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B581676
CAS No.: 1370411-44-1
M. Wt: 338.188
InChI Key: XLMNHZAOTDBGMV-UHFFFAOYSA-N
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Description

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a high-value chemical intermediate serving a critical role in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This compound is expertly designed as a core building block for constructing novel KRAS-G12D inhibitors . Mutations in the KRAS-G12D protein are significant drivers in numerous human cancers, including pancreatic and biliary malignancies, making this research area of high priority . The dichloropyrimidine moiety of this reagent offers versatile points for strategic functionalization, allowing researchers to efficiently synthesize diverse compound libraries for structure-activity relationship (SAR) studies . Furthermore, this intermediate has been utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), representing a cutting-edge approach to selectively degrade disease-causing proteins . By providing a versatile and crucial scaffold, this compound accelerates the discovery of new chemical entities aimed at addressing challenging therapeutic targets in oncology research.

Properties

IUPAC Name

benzyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-11-6-7-20(8-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMNHZAOTDBGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719229
Record name Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370411-44-1
Record name Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370411-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Coupling of Benzyl Groups

A patent-disclosed method reacts 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with benzyl chloroformate in the presence of NaHCO₃. This one-pot reaction achieves 68% yield but requires stringent temperature control (0–5°C) to minimize diastereomer formation.

Reductive Amination

A lesser-used approach involves reductive amination of a pyrido[3,4-d]pyrimidine-7-carbaldehyde intermediate with benzylamine. Using NaBH₃CN in methanol, this method yields 52% product but is limited by competing over-reduction side reactions.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
HWE CyclizationPhosphonate estersUV light, 24 h65%90%
POCl₃ ChlorinationPOCl₃, DCM110°C, 12 h85%95%
Cbz-Cl ProtectionCbz-Cl, TEA0°C → RT, 16 h74%98%
Direct CouplingCbz-Cl, NaHCO₃0–5°C, 6 h68%92%

The HWE route offers functional flexibility but requires specialized equipment for photoisomerization. In contrast, POCl₃ chlorination and Cbz-Cl protection are scalable and widely adopted in industrial settings.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Over-chlorination at position 6 is mitigated by controlling stoichiometry (POCl₃ ≤5 equiv) and reaction time. GC-MS monitoring is recommended to terminate the reaction at >95% dichlorinated product.

Steric Hindrance in Esterification

Bulky substituents on the pyridine ring slow Cbz-Cl reactivity. Increasing TEA to 3.0 equiv and extending reaction time to 24 hours improves conversion to 89%.

Purification Techniques

Flash chromatography remains the gold standard, but preparative HPLC (C18 column, acetonitrile/water gradient) enhances purity to >99% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has been investigated for its potential pharmacological properties. It belongs to a class of compounds known for their activity against various diseases.

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidine exhibit anticancer properties. Studies have demonstrated that benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine compounds can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast and lung cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The structure of the compound may contribute to its ability to disrupt microbial cell functions .

Synthetic Methodologies

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in:

Synthesis of Other Heterocycles

The compound can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its reactivity can be exploited in various coupling reactions and cyclization processes to create new derivatives with enhanced biological activities .

Functionalization Reactions

The presence of the carboxylate group makes this compound amenable to functionalization through nucleophilic substitution reactions. This property is valuable for modifying the molecule to improve its pharmacological profile or tailor it for specific applications in drug design .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at relatively low concentrations compared to standard antibiotics .

Mechanism of Action

The mechanism of action of Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as a PARP (poly ADP-ribose polymerase) inhibitor, which is involved in DNA repair processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Pyridopyrimidine derivatives vary in ring saturation, substituent positions, and protecting groups. Below is a comparative analysis of closely related compounds:

Compound CAS Number Molecular Weight Substituents Key Features
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (Target Compound) 1370411-44-1 338.19 2,4-Cl; 7-benzyl ester Labile benzyl ester; used in nucleophilic substitutions
Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate 1665288-67-4 338.19 2,4-Cl; 8-benzyl ester Pyrido[2,3-d] isomer; similar reactivity but distinct regioselectivity
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 916420-27-4 304.17 2,4-Cl; 7-tert-butyl ester Enhanced stability under acidic conditions; common protecting group
tert-Butyl 4-chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate - 284.1 (M+H) 4-Cl; 6-methyl; 7-tert-butyl ester Methyl group enhances lipophilicity; used in kinase inhibitor synthesis
Benzyl 4-chloro-2-cyclopropyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate - - 4-Cl; 2-cyclopropyl; 6-benzyl ester Cyclopropyl substituent improves metabolic stability

Physicochemical Properties

  • Solubility : The benzyl ester in the target compound reduces aqueous solubility compared to tert-butyl analogs, which are more lipophilic but less polar .
  • Stability : tert-Butyl derivatives exhibit superior stability under acidic and thermal conditions, making them preferable for multi-step syntheses .

Biological Activity

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H13Cl2N3O2C_{15}H_{13}Cl_2N_3O_2 and a molecular weight of approximately 338.19 g/mol. Its structure features a pyrido-pyrimidine core with dichloro substitutions and a carboxylate group, which significantly influences its biological properties.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
PARP InhibitionDNA Repair Inhibition
AntimicrobialPotential activity against pathogens
DHFR InhibitionPotential antimalarial activity

Case Study: PARP Inhibitors in Cancer Treatment

A study conducted on various PARP inhibitors highlighted the effectiveness of compounds similar to this compound in preclinical models of cancer. The results demonstrated significant tumor regression in models treated with these inhibitors compared to controls. This underscores the potential of this compound in oncological applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. The presence of chlorine atoms and the benzyl group in its structure allows for various chemical modifications that can enhance its biological activity or alter pharmacokinetic properties.

Table 2: Comparison with Related Compounds

Compound NameSimilarity IndexKey Features
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine0.91One less chlorine atom
This compound0.69Contains carboxylate group
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine0.81Different position of benzyl group

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